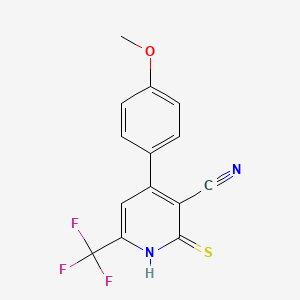

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

Description

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile (CAS: 438221-56-8, MFCD03422717) is a nicotinonitrile derivative characterized by a trifluoromethyl group at position 6, a mercapto (-SH) group at position 2, and a 4-methoxyphenyl substituent at position 4 of the pyridine ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the 4-methoxyphenyl moiety contributes electron-donating effects, influencing the compound’s polarity and binding interactions.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPSHTSXPRYIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129678 | |

| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438221-56-8 | |

| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-mercapto-4-methoxybenzaldehyde, which can be synthesized through the reaction of nitrobenzene with thiol, followed by reduction and formaldehyde reactions . The final product is obtained through further reactions involving trifluoromethylation and nitrile formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: Its derivatives may have potential as bioactive compounds in drug discovery.

Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form bonds with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of structurally related compounds:

Substituent Variations at Position 4

- 4-(4-Fluorophenyl) analog (CAS: 438220-73-6, MFCD03422712): Structural Difference: Replaces 4-methoxyphenyl with 4-fluorophenyl. This substitution may enhance metabolic stability but reduce hydrogen-bonding capacity .

4-Phenyl analog (CAS: 104960-49-8, MFCD02180674):

- Structural Difference : Lacks substituents on the phenyl ring (simple phenyl group at position 4).

- Impact : Absence of electron-donating groups (e.g., -OCH₃) decreases resonance stabilization, possibly reducing interaction with polar binding pockets. Simpler analogs like this are often used as baseline structures in SAR studies .

- 4-Cyclopropyl analog (CAS: 869949-78-0): Structural Difference: Substitutes phenyl with cyclopropyl. This substitution is rare in nicotinonitriles, warranting further exploration of conformational effects .

Substituent Variations at Position 6

- 6-(Difluoromethyl) analog (CAS: 937600-69-6):

- Structural Difference : Trifluoromethyl (-CF₃) replaced with difluoromethyl (-CF₂H).

- Impact : Reduced electron-withdrawing strength compared to -CF₃, which may decrease metabolic resistance but improve solubility. The -CF₂H group can engage in weak hydrogen bonding, offering unique pharmacophoric properties .

Functional Group Modifications

- 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (Ref: 10-F316544): Structural Difference: Mercapto (-SH) replaced with chloro (-Cl). Impact: Chlorine’s higher electronegativity and larger atomic radius may enhance hydrophobic interactions but eliminate thiol-mediated redox activity. This substitution is common in probes targeting halogen-bonding receptors .

- Ethyl 6-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound A6 in ): Structural Difference: Incorporates an ester group and imidazolyl-mercapto side chain. DFT-QSAR studies indicate such modifications significantly improve anti-breast cancer activity (binding energy: -9.2 kcal/mol vs. -8.5 kcal/mol for simpler analogs) .

Data Table: Key Structural and Physicochemical Comparisons

*clogP values estimated via fragment-based methods.

Research Findings and Implications

- Electronic Effects : The 4-methoxyphenyl group in the target compound provides moderate electron donation, balancing the strong electron-withdrawing effects of -CF₃. This balance is critical for maintaining optimal π-π stacking and charge-transfer interactions in enzyme active sites .

- Synthetic Accessibility: The microbial reduction methods described for benzazepinones () could inspire enantioselective synthesis routes for chiral nicotinonitrile derivatives, though further optimization is needed .

Biological Activity

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10F3N3OS

- Molecular Weight : 313.30 g/mol

- IUPAC Name : 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile

The presence of a trifluoromethyl group and a mercapto group suggests potential for diverse biological interactions, particularly in antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Notably, studies have shown:

- Minimum Inhibitory Concentrations (MIC) : Compounds with similar structures demonstrated MIC values ranging from 1.9 to 125 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Example A | S. aureus | 3.90 |

| Example B | E. coli | 7.81 |

The mechanism through which these compounds exert their antimicrobial effects often involves the inhibition of protein synthesis and interference with nucleic acid production. This is evidenced by studies showing that certain derivatives can inhibit biofilm formation in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies suggest that related compounds may also exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways could enhance their therapeutic potential in treating conditions associated with chronic inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various derivatives of nicotinonitriles against biofilms formed by S. aureus and Pseudomonas aeruginosa. The findings highlighted that:

- Compounds demonstrated an inhibition rate (IR) of up to 87% against E. coli, showcasing their potential as effective antimicrobial agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications at specific positions on the aromatic rings significantly influence biological activity. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl enhances antibacterial potency while maintaining low toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.